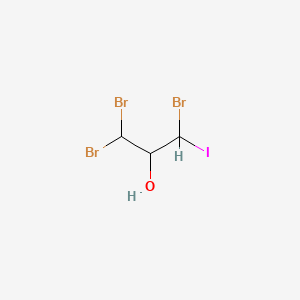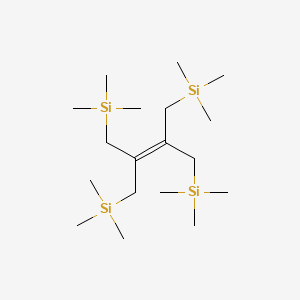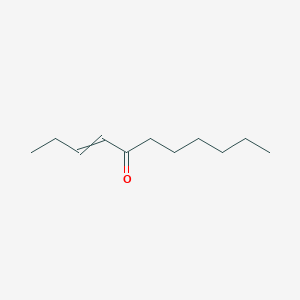![molecular formula C28H22N4Na2O8S2 B14498694 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt CAS No. 65036-69-3](/img/structure/B14498694.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt is a complex organic compound known for its vibrant color properties. . This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt involves a multi-step process. The primary steps include the diazotization of aniline derivatives followed by coupling with aromatic compounds. The reaction conditions typically involve acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and removal of by-products to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. This binding can alter the structure and function of the target molecules, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid]: Similar structure but with ethoxy groups instead of methoxy groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt]: Contains nitro groups instead of azo groups.
Uniqueness
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt is unique due to its specific combination of methoxy and azo groups, which impart distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties .
Propiedades
Número CAS |
65036-69-3 |
|---|---|
Fórmula molecular |
C28H22N4Na2O8S2 |
Peso molecular |
652.6 g/mol |
Nombre IUPAC |
disodium;5-[(4-methoxyphenyl)diazenyl]-2-[2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2Na/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
BIDQMYJLSAMNRO-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
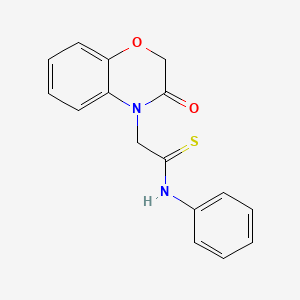
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
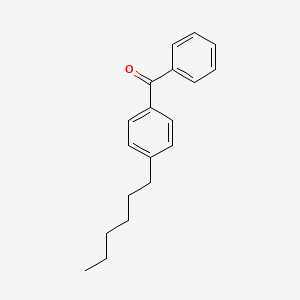
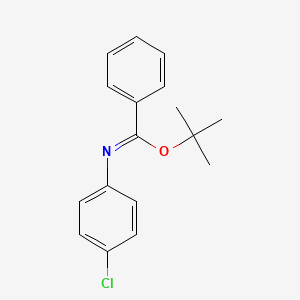
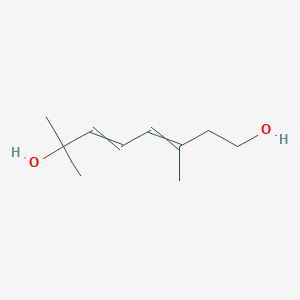

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
